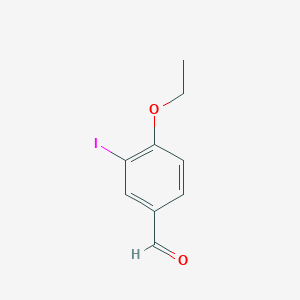

4-Ethoxy-3-iodobenzaldehyde

Description

Historical Context and Evolution of Substituted Benzaldehyde (B42025) Research

The journey of substituted benzaldehydes began with the study of benzaldehyde itself, the simplest aromatic aldehyde. It was first extracted from bitter almonds in 1803 by French pharmacist Martrès. wikipedia.orgtechvina.com Its synthesis was later achieved in 1832 by Friedrich Wöhler and Justus von Liebig, a milestone that contributed to the foundational structural theory of organic chemistry. wikipedia.org

Initially, research focused on benzaldehyde derived from natural sources, such as cinnamaldehyde (B126680) from cassia oil. wikipedia.org However, the advancement of organic chemistry led to the development of numerous synthetic methods. Industrial production shifted towards processes like the liquid-phase chlorination and oxidation of toluene. wikipedia.org As synthetic capabilities grew, chemists began to explore the introduction of various functional groups onto the benzaldehyde scaffold, leading to a vast family of substituted benzaldehydes. wisdomlib.org Modern research has introduced sophisticated one-pot procedures and novel catalysts to create highly functionalized benzaldehydes for specific applications, including the development of radiolabeled compounds for PET tracers. acs.orgrug.nl

Academic Significance of Halogenated Benzaldehyde Scaffolds

Halogenated benzaldehydes, which feature one or more halogen atoms (F, Cl, Br, I) on the benzene (B151609) ring, are a particularly important class of substituted benzaldehydes. mdpi.comnih.gov The introduction of a halogen atom significantly alters the compound's chemical and physical properties. mdpi.comnih.govwisdomlib.org

In medicinal chemistry, halogenation is a key strategy for enhancing the biological activity of molecules. Halogens can increase a compound's lipophilicity (its ability to dissolve in fats), which can improve its absorption and distribution in the body. wisdomlib.org They can also enhance metabolic stability, making drug molecules more resistant to breakdown by enzymes. wisdomlib.org The iodine atom, in particular, is valued in synthetic chemistry for its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful methods for forming new carbon-carbon bonds. This reactivity makes iodinated benzaldehydes versatile intermediates for synthesizing a wide range of products, including active pharmaceutical ingredients (APIs), pesticides, and dyes. mdpi.comnih.gov

Role of 4-Ethoxy-3-iodobenzaldehyde as a Key Synthetic Intermediate

This compound serves as a crucial building block in multi-step organic synthesis. Its functional groups—the aldehyde, the ethoxy group, and the iodine atom—each provide a reactive site for further chemical modification. The aldehyde group can undergo oxidation, reduction, and condensation reactions, while the iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. wikipedia.org

A common method for its preparation involves the iodination of 4-ethoxybenzaldehyde (B43997). One documented procedure uses phenyliodine(III) diacetate (PIDA) and iodine (I2) in dichloromethane (B109758) (DCM) at 60°C to achieve a high yield of the target compound. rsc.org

| Starting Material | Product | Yield |

|---|---|---|

| 4-Methoxybenzaldehyde | 3-Iodo-4-methoxybenzaldehyde | 90% |

| 4-Ethoxybenzaldehyde | This compound | 95% |

| 4-Isopropoxybenzaldehyde | 3-Iodo-4-isopropoxybenzaldehyde | 70% |

| 4-(Benzyloxy)benzaldehyde | 4-(Benzyloxy)-3-iodobenzaldehyde | 93% |

A practical application of this compound is demonstrated in its use as an intermediate for synthesizing more complex molecules with potential biological relevance. For instance, it is a key reactant in the synthesis of (2E)-2-(3,5-Dimethoxyphenyl)-3-(4-ethoxy-3-iodophenyl)acrylic acid. researchgate.netresearchgate.net In this synthesis, this compound is reacted with (3,5-dimethoxyphenyl)acetic acid in the presence of acetic anhydride (B1165640) and triethylamine. researchgate.netresearchgate.net The resulting acrylic acid derivative is an important intermediate for developing molecules designed to interact with DNA. researchgate.net This highlights the role of this compound as a specialized precursor for creating targeted, high-value chemical compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSKRAIPMCFCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397361 | |

| Record name | 4-ethoxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184033-45-2 | |

| Record name | 4-Ethoxy-3-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184033-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethoxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3 Iodobenzaldehyde Derivatives

Reactivity of the Aldehyde Functionality in Condensation and Addition Reactions

The aldehyde group is a versatile functional group that readily participates in condensation and addition reactions, providing a gateway to a wide array of molecular architectures.

The reaction of 4-ethoxy-3-iodobenzaldehyde with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration, typically under acidic catalysis or heat. mediresonline.orgjetir.org The resulting imine product incorporates the substituted phenyl ring from the aldehyde and the substituent from the primary amine. nih.gov

The general synthesis involves dissolving this compound and a primary amine in a suitable solvent, such as ethanol, and refluxing the mixture. jetir.orgjmchemsci.com Often, a few drops of a catalyst like glacial acetic acid are added to facilitate the reaction. mediresonline.org The formation of the C=N double bond is a key transformation, leading to compounds with diverse applications. alayen.edu.iq

Table 1: Representative Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-(4-ethoxy-3-iodobenzylidene)alkanamine | Condensation |

This table illustrates the general reaction for the formation of Schiff bases from this compound.

The aldehyde functionality of this compound is an excellent substrate for olefination reactions, such as the Wittig and Horner–Wadsworth–Emmons (HWE) reactions, which convert the carbonyl group into a carbon-carbon double bond. libretexts.orglibretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane ring. libretexts.orgorganic-chemistry.org This intermediate subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com This method is highly reliable for fixing the position of the new double bond. libretexts.org

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgcore.ac.uk These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. nrochemistry.comalfa-chemistry.com A significant advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.comalfa-chemistry.com Furthermore, the dialkylphosphate salt byproduct is water-soluble, simplifying its removal from the reaction mixture. alfa-chemistry.com

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Key Intermediate | Typical Product Stereochemistry | Byproduct |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | (Z)-alkene for non-stabilized ylides | Triphenylphosphine oxide |

| HWE Reaction | Phosphonate Carbanion | Oxaphosphetane | (E)-alkene for stabilized carbanions | Dialkylphosphate salt |

This table summarizes the key features of the Wittig and Horner–Wadsworth–Emmons reactions as they apply to the aldehyde functionality.

Reactivity of the Aryl Iodide Moiety in Functionalization Reactions

The carbon-iodine bond on the aromatic ring of this compound is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov Aryl iodides are particularly reactive substrates in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for modifying the aryl iodide moiety. researchgate.net These reactions involve the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This reactivity allows for the introduction of a wide variety of substituents (e.g., alkyl, aryl, vinyl, alkynyl groups) at the 3-position of the benzaldehyde (B42025) ring, providing a modular approach to synthesizing complex derivatives while preserving the reactive aldehyde group for further transformations.

Intramolecular and Intermolecular Interactions and Their Mechanistic Implications

Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the solid-state structure, molecular conformation, and physical properties of this compound and its derivatives.

Studies on closely related molecules, such as 4-ethoxybenzaldehyde (B43997), have provided strong evidence for the presence of intermolecular C−H⋅⋅⋅O hydrogen bonds in the liquid phase. scispace.comacs.org These interactions occur between the carbonyl oxygen atom, which acts as a hydrogen bond acceptor, and C-H bonds from neighboring molecules, which act as donors. Both the aldehydic C-H and aromatic C-H bonds can participate in forming these weak hydrogen bonds. scispace.com The formation of such interactions has been confirmed using spectroscopic techniques like Raman, FTIR, and NMR, supported by ab initio calculations. acs.org These studies suggest that molecules can form dimeric species with dimerization energies in the range of -5.1 to -6.5 kJ mol⁻¹. acs.org In the solid state, these C−H⋅⋅⋅O interactions, along with N-H...O bonds in derivatives like hydrazones, can link molecules into complex chains and frameworks. nih.gov It is anticipated that this compound exhibits similar C−H⋅⋅⋅O hydrogen bonding phenomena, influencing its crystal packing and physical properties.

Table 3: Calculated Properties of C−H⋅⋅⋅O Hydrogen-Bonded Dimers in 4-Ethoxybenzaldehyde

| Dimer Structure | C−H Donor | C−H⋅⋅⋅O Distance (pm) | Dimerization Energy (kJ mol⁻¹) |

|---|---|---|---|

| Dimer I | Ring C-H | 233 | -6.5 |

| Dimer III | Ring C-H | 233 | -6.3 |

| Dimer IV | Methylene (B1212753) C-H | 259 | -5.1 |

Data adapted from studies on 4-ethoxybenzaldehyde, which serves as a model for the interactions expected in this compound. scispace.com

While the parent molecule, this compound, lacks a hydroxyl group to act as a strong hydrogen bond donor, its derivatives can be readily synthesized to include this functionality. For instance, reduction of the aldehyde group yields a primary alcohol, or multi-step synthetic sequences can introduce a phenolic hydroxyl group onto the aromatic ring.

In such derivatives, O−H⋅⋅⋅O hydrogen bonding becomes a dominant intermolecular force. This interaction, where a hydroxyl group (O-H) donates its proton to an oxygen atom (from a carbonyl, ether, or another hydroxyl group) on an adjacent molecule, is significantly stronger than C−H⋅⋅⋅O bonds. The presence of O−H⋅⋅⋅O bonding can lead to the formation of well-defined supramolecular structures, such as the common R²₂(20) dimeric motif observed in the crystal packing of related compounds. researchgate.net In derivatives containing both a hydroxyl group and a carbonyl group in an ortho relationship, strong intramolecular O−H⋅⋅⋅O=C hydrogen bonds can form, significantly influencing the molecule's conformation and chemical properties. mdpi.com

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms, rates, and feasibility of chemical transformations involving this compound. While specific kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, a thorough understanding can be derived from investigations of analogous aryl iodides participating in similar reactions. The primary transformations of interest for this compound are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.

The kinetics of these reactions are typically influenced by several factors, including the nature of the catalyst, the solvent, the base used, and the reaction temperature. For aryl iodides, the oxidative addition to a palladium(0) complex is a key step in the catalytic cycle of these reactions. wikipedia.org The high reactivity of the carbon-iodine bond generally leads to faster reaction rates compared to the corresponding aryl bromides or chlorides.

In the context of Suzuki-Miyaura coupling, kinetic studies on similar aryl iodides have shown that the reaction can exhibit complex dependencies on the concentrations of the reactants and the catalyst. For instance, a study on the Suzuki-Miyaura reaction of 4-iodoacetophenone with phenylboronic acid found a quasi-first-order dependence on the concentration of the aryl iodide and a first-order dependence on the palladium catalyst concentration. mdpi.com However, a zero-order dependence was observed for the boronic acid and the base under certain conditions. mdpi.com The apparent activation energy (Ea,app) for Suzuki cross-coupling reactions can vary, with values for similar systems reported to be in the range of 100-116 kJ/mol for both homogeneous and heterogeneous catalysts. mdpi.com

The Heck reaction, which involves the coupling of an aryl halide with an alkene, also proceeds via a palladium-catalyzed cycle. wikipedia.org Kinetic investigations of the Heck reaction with analogous p-substituted aryl halides have indicated that the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. researchgate.net The reaction rate can be influenced by the formation of dimeric palladium species, which can lead to a non-first-order dependence on the catalyst concentration. nih.gov

The following tables present representative kinetic data from studies on analogous aryl iodide transformations to provide an expected range for the reactions of this compound.

Table 1: Representative Kinetic Parameters for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide Substrate | Catalyst System | Apparent Activation Energy (Ea,app) (kJ/mol) | Reaction Order in Aryl Iodide |

| 4-Iodoacetophenone | Herrmann–Beller palladacycle | Not explicitly stated, but reaction progresses at 60 °C | Quasi-first-order |

| General Aryl Halides | Homogeneous Pd(II) carbene complex | 111–116 | - |

| General Aryl Halides | Heterogeneous Pd/C | 100 | - |

Data are for analogous systems and serve as an estimation for reactions involving this compound. mdpi.commdpi.com

Table 2: General Kinetic Observations for Heck and Sonogashira Reactions of Aryl Iodides

| Reaction Type | Key Mechanistic Step | General Rate Dependence | Reactivity Trend for Halide |

| Heck Reaction | Oxidative Addition | Can be non-first-order in catalyst | I > Br > Cl |

| Sonogashira Coupling | Transmetalation | Complex, involves both Pd and Cu cycles | I > Br > Cl |

This table summarizes general trends observed in kinetic studies of analogous systems. researchgate.netnih.govwikipedia.orglibretexts.org

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Ethoxy 3 Iodobenzaldehyde and Its Derivatives

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous data on bond lengths, bond angles, and the three-dimensional packing of molecules. nih.gov While a specific crystal structure for 4-Ethoxy-3-iodobenzaldehyde has not been reported in the Cambridge Structural Database, analysis of closely related halogenated benzaldehydes allows for a detailed prediction of its molecular and supramolecular features. researchgate.net

Molecular Structure: The molecular geometry of this compound is expected to be largely planar, particularly the benzaldehyde (B42025) core. The planarity is a common feature in related structures, such as 4-ethoxy-3-methoxybenzaldehyde, where the non-hydrogen atoms are nearly coplanar. The ethoxy group may exhibit some torsion, with its carbon atoms slightly out of the plane of the benzene (B151609) ring. The key bond lengths and angles can be inferred from analogous structures, with the C=O bond of the aldehyde group, the aromatic C-C bonds, and the C-O ether linkages all possessing lengths characteristic of their bond order.

Supramolecular Structure: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. In the case of this compound, several key interactions are anticipated to direct the crystal packing. Weak C–H···O hydrogen bonds are expected to be significant, linking the aldehyde oxygen or the ethoxy oxygen of one molecule to the aromatic or aliphatic C-H groups of neighboring molecules. researchgate.net

Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding. This is a directional interaction between the electropositive region on the iodine atom (the σ-hole) and a Lewis base, such as the oxygen atom of a carbonyl or ether group on an adjacent molecule. Such I···O interactions are a known factor in the crystal engineering of iodo-substituted organic compounds and would likely play a role in the supramolecular assembly of this compound. researchgate.net These combined interactions would organize the molecules into extended networks, such as sheets or chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and conformation of atoms.

The ¹H NMR spectrum provides distinct signals for each chemically unique proton in the molecule. For this compound, the spectrum is characterized by signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the ethoxy group. rsc.org

The aldehyde proton (CHO) appears as a sharp singlet at the most downfield chemical shift, a characteristic feature due to the strong deshielding effect of the carbonyl group. The three protons on the aromatic ring are chemically distinct and appear as a three-spin system. The proton at the C2 position, adjacent to the iodine and aldehyde groups, is the most deshielded of the aromatic protons and appears as a doublet. The proton at C6, adjacent to the ethoxy group, appears as a doublet, while the proton at C5, coupled to both C2 and C6 protons, appears as a doublet of doublets. The ethoxy group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.81 | s (singlet) | - |

| H-2 | 8.30 | d (doublet) | 2.0 |

| H-6 | 7.83 | dd (doublet of doublets) | 8.5, 2.0 |

| H-5 | 6.88 | d (doublet) | 8.5 |

| -OCH₂CH₃ | 4.16 | q (quartet) | 7.0 |

| -OCH₂CH₃ | 1.49 | t (triplet) | 7.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

For this compound, the carbonyl carbon of the aldehyde group appears at a characteristic downfield shift (around 189 ppm). The aromatic carbons show a range of chemical shifts, with the carbon attached to the iodine (C-3) being significantly shielded due to the heavy atom effect. Conversely, the carbons attached to oxygen (C-1 and C-4) are deshielded. The two carbons of the ethoxy group are observed in the aliphatic region of the spectrum. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 189.4 |

| C-4 | 161.7 |

| C-2 | 141.1 |

| C-6 | 131.9 |

| C-1 | 131.6 |

| C-5 | 111.4 |

| C-3 | 87.3 |

| -OCH₂- | 65.3 |

| -CH₃ | 14.6 |

While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR spectroscopy can provide direct insight into the electronic environment of oxygen atoms. taylorfrancis.com The chemical shifts in ¹⁷O NMR are highly sensitive to the nature of the chemical bonding. science-and-fun.deresearchgate.net

For aldehydes, the carbonyl oxygen exhibits a very large chemical shift, typically in the range of 500 to 600 ppm relative to H₂O. taylorfrancis.com This significant downfield shift is due to the paramagnetic contribution to the shielding tensor and is characteristic of the sp²-hybridized oxygen of a carbonyl group. The ether oxygen of the ethoxy group would be expected to resonate at a much higher field, in the typical range for ethers (-20 to +90 ppm). science-and-fun.de Although experimentally challenging, ¹⁷O NMR could definitively distinguish between the two different oxygen environments in this compound.

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" that is highly useful for identifying functional groups.

FT-IR spectroscopy is a rapid and powerful technique for functional group identification. The spectrum of this compound is expected to show several characteristic absorption bands corresponding to the vibrations of its specific structural motifs.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. docbrown.info The exact position is sensitive to electronic effects; electron-donating groups on the aromatic ring can lower this frequency. The spectrum would also feature C-H stretching vibrations for the aldehyde proton (typically two weak bands between 2880 and 2650 cm⁻¹), the aromatic C-H groups (above 3000 cm⁻¹), and the aliphatic C-H groups of the ethoxy moiety (between 2850 and 2960 cm⁻¹). docbrown.infolibretexts.org

Other key vibrations include the C-O-C asymmetric and symmetric stretching of the ethoxy group, appearing in the 1250-1000 cm⁻¹ region. Vibrations associated with the aromatic ring (C=C stretching) are expected in the 1625-1440 cm⁻¹ range. docbrown.info The C-I stretching vibration would appear at lower frequencies, typically in the far-infrared region below 600 cm⁻¹, and can be difficult to observe with standard mid-IR spectrometers.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2980 - 2850 | Medium-Strong |

| C-H Stretch | Aldehyde (-CHO) | 2880 - 2800 & 2780 - 2700 | Weak |

| C=O Stretch | Aldehyde | ~1700 | Strong |

| C=C Stretch | Aromatic Ring | 1625 - 1440 | Medium-Variable |

| C-O Stretch | Aryl Ether | ~1250 | Strong |

| C-O Stretch | Alkyl Ether | ~1040 | Strong |

| C-I Stretch | Aryl Iodide | 600 - 500 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. wikipedia.org The Raman spectrum of this compound is characterized by specific vibrational modes associated with its distinct functional groups.

The analysis of the spectrum allows for the identification of the key structural components of the molecule. The aromatic ring vibrations, aldehyde group, ethoxy substituent, and the carbon-iodine bond each produce characteristic signals. ias.ac.inroyalsocietypublishing.org The aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The aldehydic C=O stretch is expected in the range of 1650-1750 cm⁻¹. ramansystems.com The C-H stretching modes of the alkyl and aromatic moieties are generally observed between 2700-3100 cm⁻¹. ramansystems.com Furthermore, the stretching vibration of the C-I bond, a key feature of this molecule, is anticipated at lower frequencies, typically in the range of 500-650 cm⁻¹, although this can be influenced by coupling with other vibrations.

Table 1: Characteristic Raman Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 2700-3100 | C-H Stretch | Aromatic Ring, Aldehyde, Ethoxy Group |

| 1650-1750 | C=O Stretch | Aldehyde |

| 1580-1620 | C=C Stretch | Aromatic Ring |

| 990-1010 | Ring Breathing | Aromatic Ring |

| 500-650 | C-I Stretch | Carbon-Iodine Bond |

| 1060-1270 | C-O Stretch | Ethoxy Group |

These assignments are based on established characteristic frequencies for the respective functional groups and provide a clear vibrational signature for this compound. ramansystems.coms-a-s.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and exploring the fragmentation pathways of organic compounds, which in turn provides significant structural information.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. researchgate.net For this compound, HRMS can distinguish its elemental composition, C₉H₉IO₂, from other potential formulas that might have the same nominal mass. The calculated monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element. researchgate.net An experimentally determined mass that closely matches the theoretical exact mass confirms the molecular formula with high confidence.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |

|---|---|---|

| C₉H₉IO₂ | ¹²C₉¹H₉¹²⁷I¹⁶O₂ | 275.96473 |

The precision of HRMS allows for the differentiation of compounds with very small mass differences, making it a definitive technique for formula assignment.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In positive-ion mode, ESI typically generates protonated molecules, denoted as [M+H]⁺. rsc.org For this compound (MW = 276.07 g/mol ), the expected protonated molecule would have an m/z (mass-to-charge ratio) of approximately 277.

Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the parent ion, providing further structural details. nih.gov The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through predictable pathways, such as the neutral loss of small molecules like ethylene (B1197577) (C₂H₄) from the ethoxy group.

Table 3: Predicted ESI-MS Ions for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₀IO₂⁺ | 277.0 | Protonated molecular ion |

| [M+H - C₂H₄]⁺ | C₇H₆IO₂⁺ | 249.0 | Loss of ethylene from the ethoxy group |

These fragmentation patterns are characteristic and aid in the structural confirmation of the molecule and its derivatives. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The most common ionization technique used in GC-MS is Electron Ionization (EI), a hard ionization method that produces extensive and reproducible fragmentation patterns. chromatographyonline.com

The mass spectrum of an aromatic aldehyde like this compound under EI conditions will show a molecular ion peak (M⁺) and several characteristic fragment ions. miamioh.edu Key fragmentation pathways for aromatic aldehydes include α-cleavage, leading to the loss of a hydrogen atom ([M-1]⁺) or the entire formyl group ([M-29]⁺). libretexts.orgwhitman.edu Other significant fragmentations can involve the ethoxy group and the iodine substituent.

Table 4: Plausible GC-MS (EI) Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Description of Loss |

|---|---|---|---|

| 276 | [C₉H₉IO₂]⁺ | C₉H₉IO₂ | Molecular Ion (M⁺) |

| 247 | [C₈H₆IO₂]⁺ | C₈H₆IO₂ | Loss of ethyl radical (•C₂H₅) |

| 248 | [C₉H₈IO]⁺ | C₉H₈IO | Loss of ethoxy radical (•OC₂H₅) |

| 149 | [C₈H₅O₂]⁺ | C₈H₅O₂ | Loss of Iodine (•I) |

| 121 | [C₇H₅O]⁺ | C₇H₅O | Loss of Iodine (•I) and Carbon Monoxide (CO) |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from cleavage of substituents |

Analysis of these fragmentation patterns provides conclusive evidence for the arrangement of atoms within the molecule. whitman.eduresearchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen, sulfur, and halogens) in a compound. wikipedia.org This quantitative analysis is essential for confirming the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. azom.comlibretexts.org

For this compound (C₉H₉IO₂), the theoretical elemental composition is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental results from combustion analysis must fall within an accepted deviation (typically ±0.3-0.4%) of the calculated values to validate the purity and proposed formula of the synthesized compound. wikipedia.org

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 39.16% |

| Hydrogen | H | 1.008 | 3.29% |

| Iodine | I | 126.90 | 45.96% |

| Oxygen | O | 15.999 | 11.59% |

A close correlation between the experimental and theoretical percentages serves as definitive proof of the compound's elemental makeup.

Computational and Theoretical Chemistry Studies of 4 Ethoxy 3 Iodobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy levels within the molecule. This information is crucial for predicting chemical behavior and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 4-ethoxy-3-iodobenzaldehyde.

DFT studies on substituted benzaldehydes typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Other important reactivity descriptors calculated via DFT include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in quantifying the molecule's tendency to attract electrons and its resistance to deformation of its electron cloud. The molecular electrostatic potential (MEP) surface is another valuable output, which visually maps the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for chemical reactions. For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich, nucleophilic site, while the aldehyde proton and the region around the iodine atom may show electrophilic character.

Table 1: Predicted Global Reactivity Descriptors for this compound using DFT

| Parameter | Symbol | Predicted Value (Illustrative) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 5.0 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Electronegativity | χ | 4.0 eV | Measures the tendency to attract electrons. |

| Chemical Hardness | η | 2.5 eV | Measures resistance to change in electron distribution. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic aldehydes based on DFT calculations. Actual values would require a specific computational study on this compound.

Ab Initio Calculations

Ab initio (from first principles) calculations are another class of quantum chemical methods that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they can provide highly accurate results, especially for properties where DFT may be less reliable.

For benzaldehyde (B42025) derivatives, ab initio calculations can be used to investigate electronic structure and predict properties. researchgate.net These calculations can corroborate findings from DFT and provide a deeper understanding of electron correlation effects. Studies on similar molecules have used ab initio methods to determine charge distributions, which are essential for understanding how a molecule will interact with other molecules or biological targets. nih.gov For instance, these calculations can predict the partial charges on each atom, confirming the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen in this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.com

In Silico Design and Prediction Methodologies (e.g., Ligand Design, ADMET Prediction)

In silico (computer-based) methods are crucial in the early stages of drug discovery and materials science for designing new molecules and predicting their properties.

For ligand design, the structure of this compound can be used as a scaffold. Its functional groups—the aldehyde, ethoxy, and iodo groups—offer multiple points for chemical modification to optimize binding to a biological target, such as an enzyme active site. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico process that assesses the drug-likeness of a molecule. nih.govspringernature.com Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties based on the molecular structure. nih.govbiorxiv.orgfrontiersin.org For this compound, these tools can provide valuable preliminary data on its potential as a drug candidate.

Table 2: Predicted ADMET Properties for this compound (Illustrative)

| Property | Predicted Value/Classification | Importance in Drug Discovery |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption. |

| Human Intestinal Absorption | Well absorbed | Indicates potential for oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Assesses potential for CNS activity or side effects. |

| P-glycoprotein Substrate | Likely No | Predicts susceptibility to efflux pumps that reduce drug efficacy. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Possible Inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Predicted Half-life | Moderate | Indicates how long the compound is likely to remain in the body. |

| Toxicity | ||

| Ames Test (Mutagenicity) | Non-mutagenic | Screens for potential to cause genetic mutations. |

Note: These predictions are illustrative and generated from common in silico ADMET prediction tools. They require experimental validation.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective at predicting various types of molecular spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). By calculating the vibrational frequencies and magnetic shielding tensors, these methods can generate theoretical spectra that can be compared directly with experimental results. This correlation helps in confirming the molecular structure and assigning spectral peaks to specific molecular motions or chemical environments.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to key functional groups, such as the C=O stretch of the aldehyde, the C-O stretches of the ethoxy group, and the aromatic C-H and C-C vibrations. Comparing the calculated IR spectrum with an experimentally measured one can confirm the successful synthesis of the compound and provide confidence in the optimized molecular geometry obtained from the calculations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to provide a complete structural assignment.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzaldehyde |

| 2-hydroxy-4-methoxybenzaldehyde |

| Benzaldehyde |

| m-fluorobenzaldehyde |

| m-chlorobenzaldehyde |

| m-bromobenzaldehyde |

| m-nitrobenzaldehyde |

| m-cyanobenzaldehyde |

| 2,5-dimethylbenzaldehyde |

| o-methoxybenzaldehyde |

| o-hydroxybenzaldehyde |

| 2,5-dichlorobenzaldehyde |

| 2-halotellurenyl-benzaldehydes |

| 2-methyltellurobenzaldehyde |

| 2-methoxybenzaldehyde |

| 2-methylthiobenzaldehyde |

Strategic Applications of 4 Ethoxy 3 Iodobenzaldehyde in Complex Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Scaffolds

The chemical scaffold of 4-ethoxy-3-iodobenzaldehyde is particularly amenable to the synthesis of a variety of heterocyclic and biologically active molecules. The presence of the aldehyde group allows for condensation and cyclization reactions, while the iodo-substituent serves as a handle for cross-coupling reactions, and the ethoxy group influences the electronic properties and solubility of the resulting compounds.

Hoechst-Skeleton-Based Ligands and DNA-Targeting Agents (e.g., Auger Electron Emitter Delivery)

This compound is a key starting material in the synthesis of iodinated analogues of Hoechst 33342, a well-known DNA minor-groove binding agent. acs.org These iodinated compounds are of significant interest for their potential applications in targeted radionuclide therapy, particularly for the delivery of Auger electron emitters to the cell nucleus. acs.org

The synthesis of IodoHoechst 33342 involves the condensation of this compound with a diaminobenzimidazole derivative in nitrobenzene. acs.org This reaction forms the core bis-benzimidazole structure of the Hoechst skeleton. The resulting iodinated Hoechst analogue has been shown to bind to the minor groove of DNA with an association constant comparable to that of the parent Hoechst 33342 compound. acs.org

The incorporation of a stable iodine atom, such as iodine-127, allows for the potential introduction of radioisotopes like iodine-125, an Auger electron emitter. When an Auger electron emitter is positioned in close proximity to DNA, the low-energy electrons released can induce highly localized damage to the DNA strands, leading to cell death. acs.org The biodistribution of [¹²⁵I]iodoHoechst 33342 in tumor-bearing mice has demonstrated significant tumor uptake and high tumor-to-blood ratios, indicating its potential as a vehicle for targeted cancer therapy. acs.org

Table 1: Comparison of DNA Binding Affinity

| Compound | Equilibrium Association Constant (Ka) with Calf Thymus DNA |

| Hoechst 33342 | Comparable to IodoHoechst 33342 |

| IodoHoechst 33342 | 2.57 x 10⁷ M⁻¹ acs.org |

Quinazoline (B50416) and Quinazolinone Derivatives

Quinazoline and quinazolinone scaffolds are prevalent in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a potential precursor for the synthesis of substituted quinazolines and quinazolinones. A plausible synthetic route involves the initial oxidation of the aldehyde group to a carboxylic acid, followed by nitration and subsequent reduction to yield a substituted 2-aminobenzoic acid, specifically 2-amino-4-ethoxy-5-iodobenzoic acid.

This anthranilic acid derivative is a key intermediate that can undergo cyclization with various reagents to form the quinazoline or quinazolinone core. For instance, reaction with a formamide (B127407) equivalent would lead to the corresponding quinazolinone. Alternatively, cyclization of the anthranilic acid with an appropriate orthoester can yield 2-substituted quinazolinones. A common method involves the conversion of the anthranilic acid to a 2-substituted-4H-3,1-benzoxazin-4-one, which can then react with a nitrogen source, such as an amine or ammonia, to form the desired quinazolinone. organic-chemistry.org

Other Heterocyclic Systems

The reactivity of this compound makes it a suitable starting material for the synthesis of various other heterocyclic systems. The aldehyde functionality can participate in condensation reactions with active methylene (B1212753) compounds, followed by cyclization to form heterocycles such as pyridines, pyrimidines, and pyrazoles.

Furthermore, the presence of the iodine atom allows for the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide variety of substituents at the 3-position of the benzene (B151609) ring, which can then be incorporated into more complex heterocyclic frameworks. For example, a Sonogashira coupling with a terminal alkyne could be followed by an intramolecular cyclization to construct fused heterocyclic systems.

Antimalarial Compounds and Bioisostere Research

The development of new antimalarial agents is a critical area of medicinal chemistry research. Quinolone derivatives have been identified as a promising class of antimalarial compounds. nih.govnih.govacs.orgpnas.orgmalariaworld.org The synthesis of substituted 4(1H)-quinolones can potentially start from precursors derived from this compound. For instance, the corresponding aniline (B41778) derivative, obtained through a series of functional group transformations, could undergo a Gould-Jacobs reaction or a Conrad-Limpach synthesis to form the quinolone core.

In bioisostere research, the substitution pattern of this compound offers opportunities for molecular modification. The ethoxy group and the iodine atom can be replaced with other functional groups of similar size and electronic properties to fine-tune the biological activity of a lead compound. For example, the iodine atom can be replaced with other halogens or cyano groups, while the ethoxy group can be varied to other alkoxy or alkylthio groups to explore the structure-activity relationship of a particular pharmacophore.

Ligands for Biological Receptors (e.g., Aryl Hydrocarbon Receptor)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in a variety of biological processes and is a target for drug discovery. nih.govnih.govresearchgate.netresearchgate.net The core structure of this compound can serve as a scaffold for the synthesis of novel AhR ligands. The aromatic ring with its specific substitution pattern can be elaborated through various chemical reactions to generate compounds with the potential to bind to the AhR.

For example, palladium-catalyzed cross-coupling reactions on the iodo-substituted position can be used to introduce larger aromatic or heterocyclic moieties, which are often found in known AhR ligands. The aldehyde group can be transformed into other functional groups, such as imines or alcohols, which can participate in hydrogen bonding interactions with the receptor.

Role in the Construction of Advanced Organic Materials

Beyond its applications in medicinal chemistry, this compound is a valuable building block for the synthesis of advanced organic materials with interesting optical and electronic properties. The ability to undergo cross-coupling reactions and form extended π-conjugated systems makes it a candidate for the creation of organic semiconductors, dyes, and polymers.

The iodo-substituent on the aromatic ring is particularly useful for palladium-catalyzed polymerization reactions, such as Suzuki, Stille, and Heck couplings. These reactions can be employed to synthesize conjugated polymers where the this compound unit is incorporated into the polymer backbone. rsc.orgmdpi.comrsc.orgmdpi.comnih.gov The electronic properties of these polymers can be tuned by the choice of the co-monomer, leading to materials with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the aldehyde functionality can be utilized to synthesize stilbene (B7821643) derivatives through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. fu-berlin.denih.govwiley-vch.decsic.esresearchgate.net Stilbenes are known for their fluorescence and are used as optical brighteners and in the development of organic scintillators and dyes. The specific substitution pattern of this compound can influence the photophysical properties of the resulting stilbenoid compounds.

π-Conjugated Systems and Polymer Precursors

The presence of an iodo-substituent on the aromatic ring of this compound makes it an excellent candidate for participation in various cross-coupling reactions, which are fundamental to the synthesis of π-conjugated polymers. These polymers are characterized by alternating single and double bonds, leading to delocalized π-electron systems and unique optoelectronic properties.

Detailed research has demonstrated the utility of aryl halides, such as this compound, in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the extension of the π-conjugated system.

Suzuki Coupling: In a typical Suzuki coupling reaction, the iodo-group of this compound can be coupled with a boronic acid or ester derivative of another aromatic compound. This reaction, catalyzed by a palladium complex, facilitates the formation of a biaryl linkage, a key structural motif in many conjugated polymers. The aldehyde and ethoxy groups can be further modified to tune the polymer's solubility, morphology, and electronic properties.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. The iodo-group of this compound provides a reactive site for this palladium-copper co-catalyzed reaction. This method is particularly useful for introducing alkyne units into the polymer backbone, which can enhance rigidity and influence the material's photophysical properties.

The aldehyde functionality of this compound can also be utilized in polymerization reactions. For instance, it can undergo condensation reactions with compounds containing active methylene groups, such as in Knoevenagel condensation, to form polymers with vinylene linkages in the main chain.

| Coupling Reaction | Catalyst System | Key Bond Formation | Resulting Structural Motif |

| Suzuki Coupling | Palladium complex (e.g., Pd(PPh₃)₄) | Aryl-Aryl (C-C) | Biaryl |

| Sonogashira Coupling | Palladium complex and Copper(I) salt | Aryl-Alkyne (C-C) | Arylalkyne |

| Knoevenagel Condensation | Base catalyst | Carbonyl-Methylene (C=C) | Vinylene |

Covalent Organic Framework (COF) Building Blocks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The design and synthesis of COFs rely on the use of specific building blocks, or "monomers," that can connect in a predictable manner to form an extended network. The aldehyde functionality of this compound makes it a suitable candidate for the construction of imine-linked COFs through Schiff base condensation reactions.

In the synthesis of a COF, this compound can act as a multitopic aldehyde monomer. When reacted with a multitopic amine, such as a triamine or tetraamine, under solvothermal conditions, it can form a porous, crystalline framework. The imine bonds formed are reversible, which allows for "error-checking" during the crystallization process, leading to a highly ordered structure.

The ethoxy and iodo substituents on the benzaldehyde (B42025) ring can play a crucial role in tuning the properties of the resulting COF. The ethoxy group can enhance the solubility of the starting material and influence the stacking of the COF layers. The bulky iodine atom can introduce additional porosity and can also serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the COF's properties for specific applications, such as gas storage or catalysis.

While the direct use of this compound in published COF syntheses is not extensively documented, the principles of COF chemistry strongly support its potential as a valuable building block. The general reaction scheme for the formation of an imine-linked COF using a generic dialdehyde (B1249045) and a triamine is depicted below.

| Property | Influence of Substituents on COF |

| Aldehyde Group | Forms imine linkages, creating the framework |

| Ethoxy Group | Can improve monomer solubility and affect interlayer stacking |

| Iodine Atom | Can increase porosity and provide a site for post-synthetic modification |

OLED Materials

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and lighting. The performance of an OLED is highly dependent on the organic materials used in its various layers, including the emissive layer and charge-transporting layers. Aryl halides and aldehydes are common starting materials for the synthesis of the complex organic molecules used in OLEDs.

The structure of this compound provides a scaffold that can be elaborated into molecules with desirable properties for OLED applications. The iodo-group is a key handle for introducing other aromatic moieties through cross-coupling reactions, which is a common strategy for building up the core structures of hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive dopants.

For instance, the iodo-group can be used in Buchwald-Hartwig amination reactions to couple with various amines, a critical step in the synthesis of triarylamine-based HTMs. These materials are essential for efficient injection and transport of holes from the anode to the emissive layer. The aldehyde group can be converted to other functionalities, for example, through Wittig or Horner-Wadsworth-Emmons reactions to introduce vinyl groups, or it can be used to connect to other molecular fragments.

| Synthetic Transformation | Application in OLED Material Synthesis |

| Suzuki/Stille Coupling | Building extended π-conjugated systems for emissive or host materials. |

| Buchwald-Hartwig Amination | Synthesis of triarylamine-based hole-transporting materials. |

| Horner-Wadsworth-Emmons Reaction | Introduction of vinyl groups to modify electronic properties and structure. |

Emerging Research Directions and Challenges in 4 Ethoxy 3 Iodobenzaldehyde Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility in the chemical industry, a significant research thrust is the development of sustainable and green synthetic routes to 4-ethoxy-3-iodobenzaldehyde and its derivatives. beilstein-journals.orgnih.govresearchgate.net Traditional methods for the synthesis of substituted benzaldehydes often involve harsh reagents, toxic solvents, and generate considerable waste. beilstein-journals.org Green chemistry principles are now being applied to mitigate these issues. nih.gov

Current research focuses on several key areas:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids, or deep eutectic solvents. nih.gov

Development of Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve atom economy. rsc.org This includes the use of heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.

Renewable Feedstocks: Exploring the potential of using bio-based starting materials for the synthesis of the benzaldehyde (B42025) core, thereby reducing reliance on petrochemicals.

A notable challenge in this area is the development of a highly efficient and selective iodination step that avoids the use of hazardous iodinating agents. Future research will likely focus on electrocatalytic and biocatalytic methods to achieve this transformation under milder and more sustainable conditions.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes with higher atom economy and fewer byproducts. |

| Safer Solvents and Auxiliaries | Utilizing water or bio-derived solvents in reaction and purification steps. nih.gov |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Investigating pathways from lignin (B12514952) or other biomass sources to produce the benzaldehyde scaffold. |

| Catalysis | Developing reusable solid acid or metal catalysts for etherification and iodination steps. rsc.org |

Exploration of Novel Catalytic Systems for Transformations (e.g., Nanocatalysts)

The functionalization of the this compound scaffold is crucial for creating diverse molecular libraries for biological screening. Novel catalytic systems, particularly those based on nanocatalysts, are at the forefront of this research. acs.org Nanocatalysts offer several advantages over their bulk counterparts, including high surface-area-to-volume ratios, unique electronic properties, and enhanced catalytic activity and selectivity. researchgate.net

Key areas of exploration include:

Palladium Nanoparticles: These are being investigated for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the iodine-substituted position. nih.gov The use of palladium nanocatalysts can lead to higher yields, lower catalyst loading, and milder reaction conditions compared to traditional palladium catalysts.

Gold Nanoparticles: Supported gold nanoparticles have shown exceptional activity in the selective oxidation of alcohols to aldehydes. qualitas1998.net This could be relevant for the synthesis of this compound from the corresponding benzyl (B1604629) alcohol, offering a greener alternative to traditional oxidizing agents.

Metal Oxide Nanoparticles: Nanoparticles of metal oxides like indium oxide are being explored for C-H activation, which could enable direct functionalization of the aromatic ring without the need for pre-functionalized starting materials. mdpi.com

A significant challenge is the stability and recyclability of these nanocatalysts, as leaching of the metal can occur under certain reaction conditions. The development of robust support materials and encapsulation techniques is an active area of research to address this issue.

| Nanocatalyst Type | Potential Transformation of this compound |

| Palladium (Pd) Nanoparticles | C-C and C-N bond formation at the C3 position via cross-coupling reactions. nih.gov |

| Gold (Au) Nanoparticles | Selective oxidation of the corresponding alcohol to the aldehyde. qualitas1998.net |

| Indium Oxide (In₂O₃) Nanoparticles | Potential for direct C-H functionalization of the aromatic ring. mdpi.com |

| Silver/Cobalt Oxide (Ag/Co₃O₄) Nanocomposites | Oxidative esterification of the aldehyde group. mdpi.com |

Development of Derivatization Strategies for Enhanced Bioactivity

The aldehyde and iodo-substituents on the this compound ring provide two reactive handles for a wide range of chemical modifications. A key research direction is the development of derivatization strategies to synthesize libraries of compounds with enhanced and diverse biological activities. chalcogen.ronih.gov

Current derivatization strategies focus on:

Cross-Coupling Reactions at the Iodine Position: The carbon-iodine bond is a versatile site for the introduction of new substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic variation of aryl, alkyl, and other groups at this position to probe structure-activity relationships.

Multicomponent Reactions: The use of this compound as a building block in multicomponent reactions allows for the rapid and efficient synthesis of complex molecules in a single step. nih.gov This is a powerful strategy for generating chemical diversity for biological screening.

Researchers are particularly interested in synthesizing derivatives that can act as selective inhibitors of enzymes or as modulators of protein-protein interactions. mdpi.comresearchgate.net For example, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are implicated in various diseases, including cancer. mdpi.comresearchgate.net

| Derivatization Site | Reaction Type | Potential Functional Groups/Scaffolds |

| Aldehyde Group | Condensation | Imines, Schiff bases |

| Aldehyde Group | Reduction | Alcohols |

| Aldehyde Group | Oxidation | Carboxylic acids |

| Aldehyde Group | Cyclocondensation | Benzimidazoles, pyrazoles, oxadiazoles (B1248032) nih.govnih.govnih.gov |

| Iodine Position | Suzuki Coupling | Aryl, heteroaryl groups |

| Iodine Position | Sonogashira Coupling | Alkynyl groups |

| Iodine Position | Heck Coupling | Alkenyl groups |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the biological potential of the vast number of derivatives that can be generated from this compound, researchers are increasingly integrating combinatorial chemistry and high-throughput screening (HTS) approaches. wikipedia.orgnih.gov

Combinatorial Chemistry: This involves the systematic and repetitive covalent connection of a set of different "building blocks" to create a large library of related compounds. wikipedia.org For example, a library of imines can be rapidly synthesized by reacting this compound with a diverse collection of primary amines. researchgate.net Split-and-pool synthesis on solid supports is a powerful technique for generating very large combinatorial libraries. wikipedia.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay. nih.govthermofisher.com The integration of HTS with combinatorial libraries of this compound derivatives can accelerate the discovery of new hit compounds with desired biological activities. nih.gov

A challenge in this area is the design of libraries with appropriate physicochemical properties for biological screening, as well as the development of robust and sensitive HTS assays. The use of computational tools for library design and virtual screening can help to address these challenges.

Understanding Structure-Activity Relationships through Advanced Chemical Biology

A deeper understanding of the molecular basis of the biological activity of this compound derivatives is essential for the rational design of more potent and selective compounds. Advanced chemical biology approaches are being employed to elucidate these structure-activity relationships (SARs). nih.govnih.gov

Key research directions include:

Development of Chemical Probes: Synthesizing derivatives of this compound that are modified with reporter tags (e.g., fluorophores, biotin) to create chemical probes. researchgate.net These probes can be used to identify the cellular targets of the parent compound and to visualize its distribution within cells. acs.org

Target Identification and Validation: Using techniques such as affinity chromatography and mass spectrometry-based proteomics to identify the specific proteins that interact with bioactive derivatives.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding modes of derivatives to their biological targets and to rationalize observed SARs.

Photoaffinity Labeling: Incorporating photoreactive groups into the structure of this compound derivatives to enable covalent cross-linking to their target proteins upon irradiation with light. This can provide direct evidence of target engagement.

A significant challenge is the identification of the specific cellular targets for compounds identified through phenotypic screening. The development of novel target identification strategies is an ongoing area of research.

| Chemical Biology Approach | Application to this compound Derivatives |

| Chemical Probe Synthesis | Creation of fluorescently-labeled derivatives to visualize cellular uptake and localization. researchgate.netacs.org |

| Target Identification | Use of biotinylated derivatives for affinity pull-down experiments to identify binding partners. |

| Molecular Modeling | Docking studies to predict the binding orientation of derivatives in the active site of a target enzyme. |

| Photoaffinity Labeling | Covalent modification of target proteins to confirm direct interaction. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Ethoxy-3-iodobenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves reacting substituted benzaldehyde precursors with iodinating agents under controlled conditions. For example, substituted benzaldehydes can undergo electrophilic aromatic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF. Optimization includes varying reaction temperature (e.g., 0–60°C), stoichiometry (1.1–1.5 equivalents of iodinating agent), and catalysts (e.g., Lewis acids like FeCl₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.0 ppm) and ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂). The iodine substituent induces deshielding in adjacent aromatic protons .

- FT-IR : Look for C=O stretch (~1680–1720 cm⁻¹) and C-I stretch (~500–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.970 for C₉H₉IO₃) and isotopic patterns consistent with iodine .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile aldehydes .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. The iodine atom’s σ-hole interaction with nucleophiles (e.g., in Suzuki-Miyaura couplings) can be simulated to predict regioselectivity. Compare HOMO-LUMO gaps of intermediates to assess activation barriers .

Q. What strategies resolve contradictions between theoretical and experimental data in the structural elucidation of derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR with X-ray crystallography (if crystals are obtainable). For ambiguous NOESY/ROESY signals, use isotopic labeling (e.g., deuteration) to reduce noise .

- Error Analysis : Quantify instrument precision (e.g., ±0.001 ppm for NMR) and statistical significance (p < 0.05) for spectral assignments .

Q. How does solvent polarity influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer :

- Polar Protic Solvents (e.g., H₂O/EtOH) : Stabilize transition states via hydrogen bonding, favoring nucleophilic attack at the aldehyde group.

- Polar Aprotic Solvents (e.g., DMSO, DMF) : Enhance iodine’s electrophilicity, directing nucleophiles to the aromatic ring’s para position.

- Experimental Design : Conduct kinetic studies (e.g., varying solvent dielectric constants) and monitor product ratios via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.